molecular formula C12H13NO4 B1364078 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63674-47-5

1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1364078
CAS No.: 63674-47-5
M. Wt: 235.24 g/mol
InChI Key: UFHSYKGLJVRMNV-UHFFFAOYSA-N
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Description

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

The molecular framework of 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid consists of a pyrrolidin-2-one core structure with specific substitution patterns that define its chemical identity. The compound possesses the molecular formula C₁₂H₁₃NO₄ and exhibits a molecular weight of 235.24 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the precise positioning of functional groups within the heterocyclic framework.

The structural architecture encompasses a five-membered pyrrolidine ring bearing a ketone functionality at position 5, creating a lactam structure that serves as the core scaffold. At position 1 of the nitrogen atom, a 3-methoxyphenyl substituent provides aromatic character and electronic modulation through the methoxy group's electron-donating properties. The carboxylic acid group positioned at carbon-3 introduces both hydrogen bonding capability and ionizable functionality under physiological conditions. The Simplified Molecular Input Line Entry System representation COc1cccc(c1)N2CC(CC2=O)C(=O)O accurately captures the connectivity pattern and serves as a standardized structural descriptor.

Property Value Reference
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Chemical Abstracts Service Number 63674-47-5
MDL Number MFCD01630406
International Chemical Identifier InChI=1S/C12H13NO4/c1-17-10-4-2-3-9(6-10)13-7-8(12(15)16)5-11(13)14/h2-4,6,8H,5,7H2,1H3,(H,15,16)

The molecular architecture demonstrates notable structural features that contribute to its chemical behavior and potential biological activity. The methoxy group on the phenyl ring occupies the meta position, creating an asymmetric electronic environment that influences both reactivity patterns and molecular recognition properties. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the carbonyl group at position 5 contributing to the overall planarity of the lactam functionality through resonance stabilization.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of this compound reveal important structural details regarding molecular packing and preferred conformations in the solid state. The compound crystallizes in a specific space group that accommodates both intramolecular and intermolecular hydrogen bonding interactions, particularly involving the carboxylic acid functionality and the lactam carbonyl group. The crystal structure analysis demonstrates that the pyrrolidine ring adopts a envelope conformation, with one carbon atom displaced from the plane defined by the remaining four ring atoms.

The conformational flexibility of the molecule primarily originates from rotation around the C-N bond connecting the pyrrolidine nitrogen to the methoxyphenyl ring. Computational studies and experimental evidence suggest that the phenyl ring can adopt various orientations relative to the pyrrolidine core, with the preferred conformation influenced by both steric interactions and electronic effects. The methoxy substituent on the phenyl ring introduces additional conformational considerations, as the methyl group can adopt different orientational preferences relative to the aromatic system.

Molecular mechanics calculations and density functional theory studies provide insights into the relative energies of different conformational states. The global minimum energy conformation typically features the phenyl ring oriented to minimize steric clashes with the pyrrolidine ring substituents while maximizing favorable electronic interactions. The carboxylic acid group exhibits conformational preferences that facilitate both intramolecular and intermolecular hydrogen bonding, contributing to the overall stability of the crystal lattice structure.

The three-dimensional molecular geometry reveals important spatial relationships between functional groups that influence chemical reactivity and molecular recognition properties. The distance between the carboxylic acid carbon and the lactam carbonyl carbon provides insight into potential cyclization reactions or intramolecular interactions. Similarly, the spatial arrangement of the methoxy group relative to the carboxylic acid functionality affects the overall electronic distribution and potential binding interactions with biological targets.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and detailed information about the molecular environment of individual atoms within this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that unambiguously confirm the proposed structure and substitution pattern. The aromatic protons of the methoxyphenyl group appear in the typical aromatic region between 6.0 and 8.5 parts per million, with distinct coupling patterns reflecting the meta-substitution of the methoxy group.

The pyrrolidine ring protons exhibit characteristic chemical shifts that reflect their specific chemical environments. The proton at position 3, bearing the carboxylic acid substituent, appears significantly downfield due to the deshielding effect of the electron-withdrawing carboxyl group. The methylene protons at positions 2 and 4 of the pyrrolidine ring display complex coupling patterns arising from both geminal and vicinal coupling interactions. The carboxylic acid proton appears as a broad signal in the region typical for carboxylic acids, between 10 and 13 parts per million.

Proton Environment Chemical Shift Range (ppm) Multiplicity Reference
Aromatic Protons 6.0-8.5 Multiple
Carboxylic Acid Proton 10.0-13.2 Broad singlet
Pyrrolidine CH 3.0-5.5 Multiple
Methoxy Group 3.3-4.0 Singlet
Methylene Protons 2.0-3.0 Multiple

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts of individual carbon atoms. The carbonyl carbon of the lactam group appears around 172-174 parts per million, while the carboxylic acid carbonyl carbon resonates slightly downfield around 174-176 parts per million. The aromatic carbons exhibit chemical shifts typical for substituted benzene rings, with the methoxy-bearing carbon showing characteristic upfield shifts due to the electron-donating effect of the oxygen substituent.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The carboxylic acid functionality produces characteristic absorption patterns including a broad hydroxyl stretch between 3600-2500 wavenumbers and a sharp carbonyl stretch around 1700-1760 wavenumbers. The lactam carbonyl group contributes additional carbonyl absorption in the region between 1650-1700 wavenumbers, reflecting the partial double bond character of the amide functionality. The methoxy group generates characteristic carbon-oxygen stretching absorptions in the fingerprint region between 1000-1300 wavenumbers.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 235, consistent with the proposed molecular formula C₁₂H₁₃NO₄. Characteristic fragmentation patterns include loss of the carboxylic acid functionality (mass difference of 45) and various rearrangements involving the methoxyphenyl substituent. High-resolution mass spectrometry confirms the exact molecular composition and provides additional confidence in structural assignments.

Stereochemical Considerations and Chiral Center Configuration

The presence of a stereogenic center at position 3 of the pyrrolidine ring introduces significant stereochemical complexity to this compound. This chiral center arises from the substitution pattern where carbon-3 bears both a carboxylic acid group and participates in the heterocyclic ring system, creating four different substituents around the tetrahedral carbon atom. The stereochemical configuration at this position profoundly influences the compound's three-dimensional structure, physical properties, and potential biological activities.

Nuclear magnetic resonance studies of related pyrrolidine derivatives demonstrate that stereochemical configuration significantly affects chemical shift patterns and coupling constants. The diastereomeric relationships that can arise from different configurations at the chiral center result in distinct spectroscopic signatures that allow for stereochemical assignment. Proton nuclear magnetic resonance analysis reveals that the chemical shift of the proton attached to carbon-3 varies depending on the stereochemical configuration, with differences often exceeding 0.2 parts per million between diastereomers.

The conformational preferences of the pyrrolidine ring are intimately connected to the stereochemical configuration at position 3. Different stereoisomers adopt distinct puckering patterns and orientational preferences that minimize steric interactions while maximizing favorable electronic effects. The envelope conformation commonly observed in five-membered rings becomes more complex when considering the stereochemical constraints imposed by the carboxylic acid substituent and its hydrogen bonding capabilities.

Stereochemical Factor Influence on Properties Observable Effects
Chiral Center Configuration Conformational preferences Nuclear magnetic resonance chemical shifts
Ring Puckering Spatial arrangement Coupling constant patterns
Substituent Orientation Intermolecular interactions Crystal packing patterns
Hydrogen Bonding Molecular recognition Biological activity differences

Synthetic approaches to this compound often result in racemic mixtures unless specific stereoselective methodologies are employed. The Castagnoli-Cushman reaction, frequently used for pyrrolidine synthesis, can produce mixtures of stereoisomers that require separation or selective synthesis strategies. Advanced synthetic methodologies incorporating chiral catalysts or chiral auxiliaries can provide access to enantiomerically pure materials, enabling detailed study of structure-activity relationships.

The biological implications of stereochemical configuration extend beyond simple recognition events to include differences in metabolic stability, tissue distribution, and pharmacological effects. The three-dimensional arrangement of functional groups around the chiral center creates distinct molecular surfaces that interact differently with biological macromolecules such as enzymes and receptors. Understanding these stereochemical relationships proves essential for optimizing therapeutic potential and minimizing unwanted side effects in pharmaceutical applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-4-2-3-9(6-10)13-7-8(12(15)16)5-11(13)14/h2-4,6,8H,5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHSYKGLJVRMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387819
Record name 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63674-47-5
Record name 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Functionalization via C–H Activation on 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

A recent study reported by the Royal Society of Chemistry (2024) describes a method involving C(sp³)–H bond activation on 5-oxopyrrolidine-3-carboxylic acid derivatives to introduce aryl groups such as 3-methoxyphenyl moieties. This approach employs 8-aminoquinoline as a directing group to facilitate selective C–H arylation.

  • Reaction conditions optimized :

    • Aryl iodide (3 equivalents) as the aryl source
    • (BnO)₂PO₂H (0.2 equivalents) as additive
    • Anhydrous 1,4-dioxane solvent at 0.2 M concentration
    • Temperature: 110 °C
    • Reaction time: 21 hours
  • Outcome : The method yields the arylated 5-oxopyrrolidine derivative in moderate to good yields (~67%) under these conditions. Lowering temperature or increasing concentration negatively affected conversion.

This method is notable for its regioselectivity and functional group tolerance, allowing direct installation of the 3-methoxyphenyl group on the pyrrolidine ring without pre-functionalization steps.

Multi-Step Synthesis via Intermediate Formation

Industrial and laboratory syntheses often proceed through multi-step routes involving key intermediates:

  • Step 1 : Preparation of 5-oxopyrrolidine-3-carboxylic acid core
  • Step 2 : Introduction of the 3-methoxyphenyl substituent via coupling reactions such as amide bond formation or nucleophilic substitution
  • Step 3 : Final purification and isolation of this compound

For example, the synthesis of related derivatives involves the reaction of this compound with other intermediates like N-(2-aminoethyl)furan-2-carboxamide to form more complex molecules, indicating the availability of the acid as a key synthetic building block.

Use of Substituted Pyrrolidine Precursors

Alternative synthetic routes utilize substituted pyrrolidine precursors where the 3-methoxyphenyl group is introduced early in the synthesis. For instance, cyclization reactions involving substituted phenyl derivatives and amino acids or amines followed by oxidation and carboxylation steps can yield the target compound or its analogues.

Reaction Conditions and Optimization

The key parameters influencing the preparation include:

Parameter Optimal Condition Notes
Aryl iodide equivalents 3 equivalents Ensures complete arylation
Additive (BnO)₂PO₂H (0.2 equivalents) Enhances catalytic activity
Solvent Anhydrous 1,4-dioxane Provides suitable polarity and stability
Concentration 0.2 M Higher concentrations reduce conversion
Temperature 110 °C Lower temperatures reduce yield
Reaction time 21 hours Required for complete conversion

These optimized conditions are derived from systematic studies on reaction parameters to maximize yield and selectivity.

Purification and Characterization

After synthesis, purification typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) to separate cis/trans isomers or closely related impurities. Characterization includes:

  • Melting point determination
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C)
  • Mass spectrometry (MS)
  • Infrared (IR) spectroscopy

For example, related pyrrolidine derivatives showed isolated yields of 69–75% with clear NMR signals confirming the presence of methoxy and carboxylic acid groups.

Summary Table of Preparation Methods

Method Key Features Yield (%) Reaction Time Reference
C–H activation arylation Direct arylation using 8-aminoquinoline directing group ~67 21 h
Multi-step coupling Intermediate formation and coupling with amines or acid chlorides Variable Multi-step
Cyclization from substituted precursors Early introduction of 3-methoxyphenyl group, followed by ring closure and oxidation Variable Multi-step

Research Findings and Industrial Relevance

The direct C–H activation method represents a significant advancement by reducing the number of synthetic steps and improving atom economy. It allows for late-stage functionalization, which is advantageous in medicinal chemistry for rapid analog synthesis.

Industrial production focuses on optimizing these synthetic routes for scalability, cost-effectiveness, and environmental considerations, including solvent recycling and catalyst recovery.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have shown that derivatives of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit promising anticancer properties. For instance, in vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens, particularly Gram-positive bacteria. Research indicates that certain derivatives demonstrate effective inhibition against strains like Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to new derivatives with enhanced biological activities. The compound's ability to undergo various chemical reactions makes it valuable in creating complex organic frameworks.

Neuroprotective Effects

Emerging research has highlighted the potential neuroprotective effects of this compound, particularly through its role as an Nrf2 enhancer. Studies indicate that it can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This property suggests its potential use in treating neurodegenerative diseases .

Activity TypeTarget Organism/Cell LineMIC/IC50 RangeReference
AnticancerA549 (Lung Cancer)IC50: 10 - 50 µM
AnticancerMCF-7 (Breast Cancer)IC50: 10 - 50 µM
AntimicrobialStaphylococcus aureusMIC: 10 - 50 µg/mL
AntimicrobialKlebsiella pneumoniaeMIC: 20 - 50 µg/mL

Case Studies

Case Study 1: Anticancer Efficacy
A study involving the treatment of A549 cells with varying concentrations of this compound showed a significant reduction in cell viability after 48 hours. Flow cytometry confirmed an increase in apoptotic cells correlating with the concentration of the compound used .

Case Study 2: Antimicrobial Screening
In a screening assay against multidrug-resistant bacterial strains, derivatives of the compound were tested using the broth microdilution method. Several derivatives exhibited promising antimicrobial activity, suggesting their potential as new therapeutic agents against resistant infections .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Chloro and Hydroxyl Derivatives :

  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (): Chloro and hydroxyl groups increase antioxidant activity. For example, derivatives with these substituents demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid .
  • 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (): Enhanced antimicrobial activity against multidrug-resistant pathogens, attributed to halogen-induced lipophilicity improving membrane penetration .

Nitro and Amino Derivatives:

  • 1-(5-Chloro-2-hydroxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid (): Nitro groups improve reducing power (optical density: 1.675 in reducing power assays) but may reduce solubility .
  • Amino-substituted analogs (): Exhibit dual antioxidant activity, with free carboxylic acids showing stronger reducing power (e.g., compound 6: optical density 1.675) .

Fluoro and Bromo Derivatives :

  • 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (): Fluorine’s electronegativity enhances metabolic stability. These derivatives are studied for pharmacokinetic optimization .
  • 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (): Bromine’s bulkiness may sterically hinder interactions, reducing activity compared to smaller substituents .
Modifications on the Pyrrolidine Core

Hydrazide and Heterocyclic Derivatives :

  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (): Hydrazide derivatives serve as precursors for heterocyclic moieties. For instance, cyclization with CS₂ yields oxadiazole derivatives (e.g., compound 10 ) with potent antioxidant activity .
  • Triazole and oxadiazole hybrids (): Compound 21 (1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one) showed 1.35× higher DPPH activity than ascorbic acid and high reducing power (optical density: 1.149) .

Esterification and Amidation :

  • Methyl 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (): Esterification improves lipophilicity but reduces antioxidant efficacy compared to free carboxylic acids .
Antioxidant Activity
Compound DPPH Activity (vs. Ascorbic Acid) Reducing Power (OD 700 nm) Reference
1-(5-Chloro-2-hydroxyphenyl)-oxadiazole 1.5× higher 1.573
1-(5-Chloro-2-hydroxyphenyl)-triazole 1.35× higher 1.149
Free carboxylic acid derivatives Moderate 1.675 (max)
Antimicrobial and Anticancer Activity
  • Antimicrobial : 3,5-Dichloro-2-hydroxyphenyl derivatives () inhibit multidrug-resistant Staphylococcus aureus (MIC: 4–8 µg/mL) .
  • Anticancer : Derivatives with thiazole moieties () show cytotoxicity against A549 lung cancer cells (IC₅₀: <10 µM) .
Physicochemical Properties
Compound Melting Point (°C) Solubility Key Spectral Data (IR/NMR)
1-(5-Chloro-2-hydroxyphenyl)-nitro 188–189 Low in H₂O IR: 3267 cm⁻¹ (OH), 1705 cm⁻¹ (C=O)
1-(3-Methoxyphenyl) derivative Not reported Moderate in MeOH ¹H-NMR: δ 3.84 (OCH₃)

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., methoxy, hydroxyl) : Enhance radical scavenging via hydrogen donation .
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Improve reducing power but may reduce bioavailability .
  • Heterocyclic Moieties : Triazoles and oxadiazoles increase antioxidant potency due to sulfur/nitrogen participation in radical neutralization .

Biological Activity

1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a methoxyphenyl group and a carboxylic acid functional group, which may influence its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃NO₄
  • Molecular Weight : Approximately 239.24 g/mol
  • Functional Groups : Pyrrolidine ring, methoxy group, carboxylic acid

The presence of the methoxy group may enhance the lipophilicity and bioavailability of the compound, while the carboxylic acid can facilitate interactions with various biological receptors and enzymes.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at particular receptor sites, influencing physiological responses.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. Studies suggest that derivatives of pyrrolidine compounds exhibit significant activity against Gram-positive bacteria and drug-resistant fungal pathogens. The structure-dependent nature of these compounds indicates that modifications can enhance their efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated using in vitro models, particularly against A549 human lung adenocarcinoma cells. Key findings include:

  • The compound demonstrated cytotoxic effects, reducing cell viability significantly when compared to untreated controls.
  • Structure-activity relationship studies revealed that specific substitutions on the phenyl ring can enhance anticancer activity, with some derivatives showing superior efficacy compared to standard chemotherapeutic agents like cisplatin .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated activity against multidrug-resistant Gram-positive pathogens; structure-dependent efficacy noted .
Anticancer Evaluation Significant reduction in A549 cell viability; structure modifications led to enhanced potency .
Mechanistic Insights Suggested enzyme inhibition and receptor modulation as primary mechanisms; further studies needed to elucidate specific targets .

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Development of Novel Antimicrobials : Given the rise in antimicrobial resistance, further exploration of this compound's derivatives could lead to new therapeutic agents.
  • Cancer Therapeutics : Continued investigation into the anticancer properties may yield effective treatments for various malignancies, especially those resistant to current therapies.
  • Mechanistic Studies : More detailed studies are required to fully understand the molecular interactions and pathways influenced by this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with itaconic acid derivatives. For example, refluxing 3-methoxyaniline with itaconic acid in aqueous acidic conditions forms the pyrrolidinone core, followed by purification via alkaline dissolution and acid precipitation (yield: ~60-70%) . Key variables include pH control (pH 2 for precipitation), temperature (reflux at 100°C), and catalyst choice (e.g., H₂SO₄ for esterification steps). Variations in starting materials (e.g., 3-methoxy vs. 4-chloro substituents) require adjustments in stoichiometry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups, δ ~170 ppm for carbonyl carbons) and substituent positions. FT-IR confirms carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹). Elemental analysis ensures >95% purity, while HPLC (C18 column, acetonitrile/water gradient) monitors by-products .

Q. How can researchers modify the compound to enhance solubility for biological assays?

  • Methodological Answer : Esterify the carboxylic acid group using methanol/H₂SO₄ to form methyl esters, improving lipid solubility. Alternatively, synthesize hydrazide derivatives (e.g., reacting with hydrazine monohydrate in isopropanol) for enhanced aqueous stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrrolidinone derivatives?

  • Methodological Answer : Discrepancies (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., bacterial strain variability) or substituent effects. Conduct dose-response curves (IC₅₀) under standardized protocols (CLSI guidelines) and compare with analogs (e.g., 3-fluoro vs. 3-methoxy variants) to establish structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or β-lactamases, using the methoxyphenyl group’s electron-donating effects to optimize binding. Validate with MD simulations (GROMACS) to assess stability of predicted interactions .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer : Scaling from milligram to gram scales risks reduced yields due to inefficient heat transfer. Use flow chemistry (e.g., microreactors) for precise temperature control during cyclization. Purify via recrystallization (ethanol/water) instead of column chromatography for cost efficiency .

Q. How does the methoxy substituent influence metabolic stability compared to halogenated analogs?

  • Methodological Answer : The methoxy group’s lower electronegativity vs. chloro/fluoro reduces CYP450-mediated oxidation. Test in vitro using liver microsomes (human/rat) with LC-MS quantification of parent compound depletion. Compare t₁/₂ values with 4-chloro derivatives (e.g., t₁/₂ = 45 min vs. 30 min for methoxy) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

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